[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol
Description
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol (CAS: 71636-07-2) is a synthetic organic compound classified as a building block in organic and bioorganic chemistry. Its structure features a tetrahydrofuran (oxolan) ring substituted with an ethyl group and an iodomethyl group at positions 3 and 5, respectively, along with a hydroxymethyl (-CH₂OH) moiety attached to the same position 3 carbon. This compound is commercially available through suppliers like CymitQuimica, where it is utilized in drug discovery and materials science for constructing complex molecules due to its reactive iodomethyl group and polar hydroxyl functionality .
Structure
3D Structure
Properties
IUPAC Name |
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPUOILXZMYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(OC1)CI)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound, such as 3-ethyl-5-(hydroxymethyl)oxolane. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective formation of the iodomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The closest structural analog to [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol is [5-(Iodomethyl)oxolan-3-yl]methanol (CAS: Not explicitly provided; referenced in ). Below is a comparative analysis:
Functional and Reactivity Comparisons
- This steric bulk may also influence solubility, favoring non-polar solvents .
- Electron Density : The ethyl group’s electron-donating inductive effect could slightly stabilize adjacent electrophilic centers, though this is less impactful than electronic effects from halogens or oxygen-containing groups.
- Synthetic Utility : Both compounds serve as iodomethyl-containing building blocks. The ethyl derivative may be preferred for synthesizing branched or sterically protected intermediates, while the simpler analog offers easier functionalization in linear syntheses .
Broader Context of Alkyl-Substituted Oxolans
Compounds like Octadecane, 3-ethyl-5-(2-ethylbutyl)- () highlight the role of alkyl substituents in modulating physicochemical properties. Though structurally distinct (alkane vs. oxolan), such analogs demonstrate that ethyl groups enhance lipophilicity, which correlates with membrane permeability in bioactive molecules . However, this compound’s iodine and hydroxyl groups differentiate its reactivity and polarity from purely hydrocarbon-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
